molecular formula C19H17GeILi B14369937 Lithium iodomethanide--triphenylgermyl (1/1/1) CAS No. 90159-00-5

Lithium iodomethanide--triphenylgermyl (1/1/1)

Katalognummer: B14369937
CAS-Nummer: 90159-00-5
Molekulargewicht: 451.8 g/mol
InChI-Schlüssel: ZQPKUONMUHLGEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium iodomethanide–triphenylgermyl (1/1/1) is a chemical compound that combines lithium, iodomethanide, and triphenylgermyl in a 1:1:1 ratio

Vorbereitungsmethoden

The synthesis of lithium iodomethanide–triphenylgermyl (1/1/1) typically involves the reaction of triphenylgermyl lithium with iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Lithium iodomethanide–triphenylgermyl (1/1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical group. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Lithium iodomethanide–triphenylgermyl (1/1/1) has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organogermanium compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of lithium iodomethanide–triphenylgermyl (1/1/1) involves its interaction with molecular targets and pathways within a system. The compound can interact with enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Lithium iodomethanide–triphenylgermyl (1/1/1) can be compared with other similar compounds, such as:

    Triphenylgermyl lithium: This compound is similar in structure but lacks the iodomethanide component.

    Lithium iodomethanide: This compound contains lithium and iodomethanide but lacks the triphenylgermyl group.

    Triphenylgermyl chloride: This compound contains the triphenylgermyl group but has a chloride instead of an iodomethanide

Eigenschaften

CAS-Nummer

90159-00-5

Molekularformel

C19H17GeILi

Molekulargewicht

451.8 g/mol

InChI

InChI=1S/C18H15Ge.CH2I.Li/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h1-15H;1H2;/q;-1;+1

InChI-Schlüssel

ZQPKUONMUHLGEO-UHFFFAOYSA-N

Kanonische SMILES

[Li+].[CH2-]I.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.